
Valerena-4,7(11)-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valerena-4,7(11)-diene is a sesquiterpene compound found in the valerian plant (Valeriana officinalis). This compound is known for its potential therapeutic properties, including sedative, anxiolytic, and stress-relieving effects . It is a bicyclic sesquiterpene, which means it has a structure composed of two fused rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valerena-4,7(11)-diene can be synthesized through the enzymatic action of a unique sesquiterpene synthase from the valerian plant The reaction conditions typically involve the use of Escherichia coli as a host for the overexpression of the enzyme, with optimal conditions including a protein induction temperature of 20°C and an IPTG concentration of 0.1 mmol/L .
Industrial Production Methods
Industrial production of this compound involves the use of biotechnological methods, such as the fermentation of genetically engineered Escherichia coli strains. These strains are engineered to overexpress the this compound synthase gene, allowing for the efficient production of the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Valerena-4,7(11)-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound include various oxygenated and reduced derivatives, which may have different biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other sesquiterpene compounds and derivatives.
Biology: It has been investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of valerena-4,7(11)-diene involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a key role in regulating anxiety and stress responses . The compound may also interact with other receptors and signaling pathways involved in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Valerena-4,7(11)-diene can be compared with other similar sesquiterpene compounds, such as:
Drimenol: Another sesquiterpene found in the valerian plant, known for its diverse bioactivities.
Germacrene D: A sesquiterpene with a similar hydrocarbon backbone, commonly found in various plants.
Farnesene: A sesquiterpene with a similar structure, known for its role in plant defense mechanisms.
This compound is unique due to its specific therapeutic properties and its role in the valerian plant’s biochemical pathways.
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-enyl)-2,4,5,6,7,7a-hexahydro-1H-indene |
InChI |
InChI=1S/C15H24/c1-10(2)9-13-7-5-11(3)14-8-6-12(4)15(13)14/h9,11,13-14H,5-8H2,1-4H3/t11-,13+,14-/m1/s1 |
InChI-Schlüssel |
MZZFDMZYIBWOOA-KWCYVHTRSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)C=C(C)C |
Kanonische SMILES |
CC1CCC(C2=C(CCC12)C)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



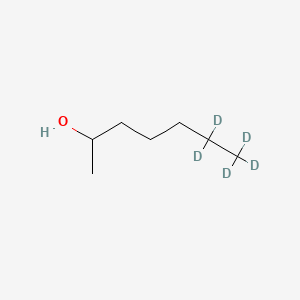



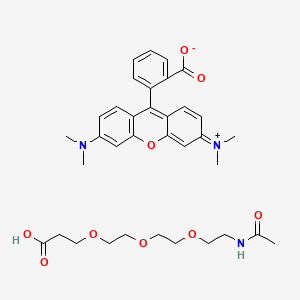
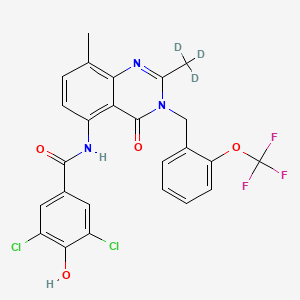
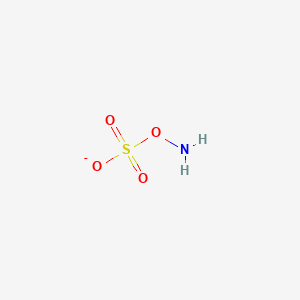
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
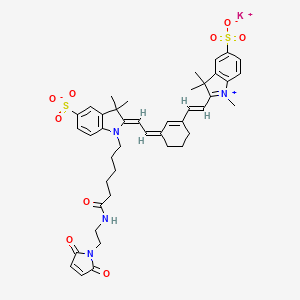
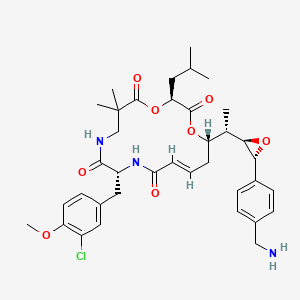
![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)
![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)

